

Thermodynamic Properties of N-(2-chlorophenyl)formamide: A Technical Characterization Guide

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Compound of Interest

Compound Name:	Formamide, N-(2-chlorophenyl)-
CAS No.:	2596-93-2
Cat. No.:	B1595100

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Executive Summary & Chemical Identity

N-(2-chlorophenyl)formamide is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly in the agrochemical (fungicides) and pharmaceutical (benzodiazepine precursors) sectors. Its thermodynamic stability and solubility profile are governing factors in optimizing crystallization yields and reaction kinetics.

Physicochemical Baseline

The following parameters establish the baseline for thermodynamic modeling. Experimental values are prioritized; where absent, high-confidence predictive models (Joback/Crippen) are utilized.

Property	Value	Source/Method
CAS Registry Number	2596-93-2	NIST / PubChem
Molecular Formula		Stoichiometry
Molecular Weight	155.58 g/mol	IUPAC
Physical State	Solid (Crystalline)	Experimental
Melting Point ()	76 – 80 °C (349 – 353 K)	Experimental [1]
Enthalpy of Fusion ()	~19.1 kJ/mol	Predicted (Joback) [2]
Enthalpy of Vaporization ()	~51.7 kJ/mol	Predicted (Joback) [2]
LogP (Octanol/Water)	1.91	Predicted (Crippen) [2]
Water Solubility (LogS)	-1.94 (approx.[1] 1.8 g/L)	Predicted (Crippen) [2]

Solid-State Thermodynamics

Understanding the solid-state phase behavior is the prerequisite for solubility modeling. The melting point of 76–80 °C indicates a crystal lattice stabilized by intermolecular hydrogen bonding (amide N-H

O=C) and

-stacking interactions typical of formamides.

Enthalpy of Fusion ()

The enthalpy of fusion is the energy barrier to breaking the crystal lattice. For N-(2-chlorophenyl)formamide, the predicted value of 19.12 kJ/mol suggests a moderately robust lattice.

- Significance: This value is the dominant term in the Ideal Solubility Equation:

Where

is the ideal mole fraction solubility,

is the gas constant, and

is the absolute temperature.

Experimental Validation (DSC Protocol)

To replace predicted values with high-precision data, Differential Scanning Calorimetry (DSC) is required.

Protocol 1: DSC Characterization

- Sample Prep: Weigh 3–5 mg of dried N-(2-chlorophenyl)formamide into an aluminum crucible. Crimp with a pinhole lid.
- Reference: Use an empty, matched aluminum crucible.
- Purge Gas: Nitrogen () at 50 mL/min to prevent oxidation.
- Ramp: Heat from 25 °C to 100 °C at a rate of 5 °C/min.
- Analysis: Integrate the endothermic melting peak.
 - Onset Temperature (): Represents the true melting point.
 - Peak Area: Yields (J/g). Convert to kJ/mol using MW (155.58).

Solution Thermodynamics & Solubility Framework

Since N-(2-chlorophenyl)formamide is hydrophobic (LogP ~1.9), its solubility will exhibit significant deviation from ideality in polar solvents (water) versus non-polar solvents (toluene,

ethyl acetate).

Thermodynamic Modeling of Solubility

To determine the thermodynamic functions of dissolution (

,

,

), experimental solubility data must be fitted to the Modified Apelblat Equation:

- : Mole fraction solubility of the solute.[2]
- : Absolute temperature (K).[3][4]
- : Empirical model parameters derived from regression analysis.

Dissolution Thermodynamics

From the Apelblat parameters, the partial molar properties are derived:

- Enthalpy of Solution (

):

- Positive

: Endothermic dissolution (solubility increases with T).

- Negative

: Exothermic dissolution (solubility decreases with T).

- Gibbs Energy (

):

Driver for spontaneous dissolution.

Experimental Protocols for Data Generation

As a Senior Scientist, you must generate self-consistent solubility data to populate the models above. Use the Isothermal Saturation Method (Gravimetric).

Protocol 2: Gravimetric Solubility Determination

Objective: Determine mole fraction solubility (

) in pure solvents (e.g., Ethanol, Ethyl Acetate, Toluene) from 278.15 K to 323.15 K.

Workflow Diagram (DOT):



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Caption: Workflow for the isothermal saturation method to determine thermodynamic solubility.

Step-by-Step Methodology:

- Preparation: Add excess N-(2-chlorophenyl)formamide solid to 50 mL of the selected solvent in a jacketed glass vessel.
- Equilibration: Stir continuously using a magnetic stirrer at the target temperature (K) for 24 hours.
 - Validation: Ensure solid phase is always present.
- Separation: Stop stirring and allow phases to settle for 2 hours at constant .
- Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45 μm PTFE filter (to prevent "cold spots" causing premature crystallization).
- Quantification:
 - Weigh a clean, dry evaporating dish (

).

- Add the filtrate and weigh immediately (

).

- Evaporate solvent in a vacuum oven at 40 °C until constant mass is achieved (

).

- Calculation:

Where

represents moles calculated from mass and molecular weight.

Applications & Strategic Context

Understanding the thermodynamics of N-(2-chlorophenyl)formamide allows for the optimization of downstream processes.

Crystallization Design

- Cooling Crystallization: If

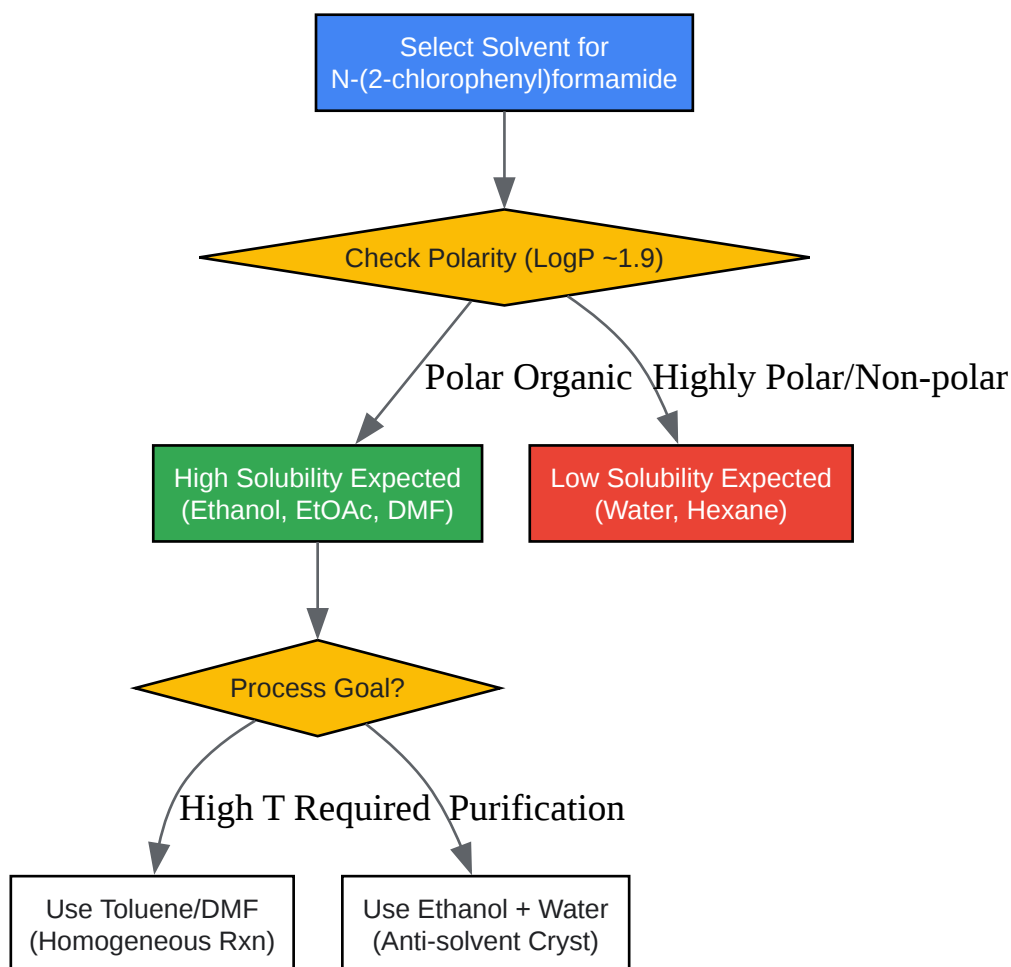
is large and positive, cooling crystallization is highly effective. The steep solubility curve allows for high recovery yields by dropping temperature from 60 °C to 10 °C.

- Anti-Solvent Selection: Based on the LogP (1.91), water is a potent anti-solvent. Adding water to an ethanolic solution of the compound will drastically increase the activity coefficient (), forcing precipitation.

Reaction Engineering

In the synthesis of benzodiazepines or fungicides, this amide is often subjected to cyclization. Knowledge of its solubility in high-boiling solvents (e.g., Toluene, Xylene) is crucial for maintaining homogeneous conditions during reflux, ensuring consistent reaction kinetics.

Decision Logic for Solvent Selection (DOT):



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Caption: Decision tree for solvent selection based on thermodynamic affinity and process goals.

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